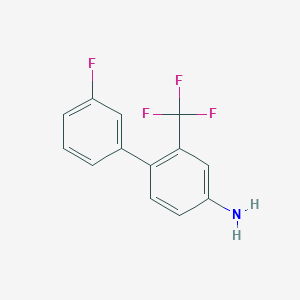

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-9-3-1-2-8(6-9)11-5-4-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOQVGCHMHIKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, a fluorinated biphenylamine scaffold with significant potential in modern drug discovery. We will delve into its molecular structure, strategic synthesis, physicochemical properties, and its promising applications for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The unique substitution pattern of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, featuring a trifluoromethyl group ortho to the biaryl linkage and a fluorine atom on the distal ring, imparts a distinct set of electronic and conformational properties that are highly sought after in medicinal chemistry.

SMILES String: Nc1ccc(c(c1)C(F)(F)F)c2cccc(F)c2

The strategic placement of these fluorine-containing moieties is not arbitrary. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the acidity of the amine group and can enhance metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, its steric bulk can induce a twisted conformation in the biphenyl system, which can be crucial for selective binding to protein targets. The fluorine atom on the second aromatic ring further modulates the molecule's lipophilicity and electronic distribution, which can fine-tune its pharmacokinetic and pharmacodynamic profile.[3][4]

Table 1: Predicted Physicochemical Properties of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 271.21 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | 4.2 | Indicates good lipophilicity for membrane permeability.[1] |

| Hydrogen Bond Donors | 1 | The amine group can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (3 from CF3, 1 from F) | Fluorine atoms can act as weak hydrogen bond acceptors, influencing binding affinity.[5] |

| Polar Surface Area | 26.02 Ų | Contributes to favorable transport properties across biological membranes. |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl core of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[6][7][8]

The general synthetic strategy involves the coupling of a suitably protected 4-amino-2-(trifluoromethyl)phenyl boronic acid or its ester with a 3-fluoro-halobenzene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-amino-2-(trifluoromethyl)phenylboronic acid derivative (1.0 eq.), the 3-fluoro-halobenzene (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).[9]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can be large and aid in the assignment of the carbon signals.[10][11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.[12][13] Two distinct signals are expected: one for the trifluoromethyl group and another for the single fluorine atom on the second ring. The chemical shifts of these signals are sensitive to the electronic environment of the molecule.[14]

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Constants |

| ¹H | 6.5 - 8.0 | ³JHH ≈ 7-8 Hz, JHF (ortho, meta, para) |

| ¹³C | 110 - 150 | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz |

| ¹⁹F | -60 to -65 (CF₃), -110 to -120 (Ar-F) | JFF (through-space or through-bond) |

Applications in Drug Discovery and Medicinal Chemistry

Biphenylamine scaffolds are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[15] The introduction of fluorine and trifluoromethyl groups into this scaffold, as in 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, offers several advantages for drug design:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.[16][17]

-

Binding Affinity and Selectivity: The electronic properties of the fluorine and trifluoromethyl groups can modulate the pKa of the amine and influence non-covalent interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.[4][5]

-

Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1] The overall lipophilicity can be fine-tuned by the presence of the additional fluorine atom.

This molecule serves as a valuable building block for the synthesis of more complex drug candidates targeting a variety of diseases, including but not limited to kinases, proteases, and nuclear receptors.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for related compounds for detailed first-aid measures.

Conclusion

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine represents a strategically designed molecular scaffold that leverages the unique properties of fluorine and trifluoromethyl groups to offer significant advantages in drug discovery. Its synthesis via robust and scalable methods like the Suzuki-Miyaura cross-coupling makes it an accessible building block for medicinal chemists. The insights provided in this guide aim to empower researchers to effectively utilize this and similar fluorinated biphenylamines in the development of novel and improved therapeutics.

References

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

National University of Ireland, Maynooth. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

-

PubMed Central. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available from: [Link]

-

PubMed Central. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Available from: [Link]

-

IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

- Google Patents. WO2021014437A1 - Process for the preparation of biphenylamines.

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

Chemistry LibreTexts. 16: Multinuclear. Available from: [Link]

-

ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo. Available from: [Link]

-

PubMed Central. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Available from: [Link]

-

ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. Available from: [Link]

-

YouTube. carbon-fluorine coupling in C-13 NMR (find NMR Signals). Available from: [Link]

-

University of Bristol. Multinuclear NMR Spectroscopy. Available from: [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

-

PubMed. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Available from: [Link]

-

ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

-

MDPI. Mechanochemical Synthesis of Fluorinated Imines. Available from: [Link]

-

PubMed Central. Enzymatic synthesis of fluorinated compounds. Available from: [Link]

-

YouTube. synthesis of fluorinated building blocks at Enamine. Available from: [Link]

-

PubMed. Medical Applications of Macrocyclic Polyamines. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. abdurrahmanince.net [abdurrahmanince.net]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive safety guide for 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine. As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this exact compound (CAS Number not publicly available) could not be located. The following information is therefore synthesized from the safety profiles of structurally similar chemicals, including various fluorinated and trifluoromethylated biphenyl amines. This guide should be used as a primary source of safety information, applying the principles of precaution and risk mitigation inherent to handling novel research chemicals.

Introduction: Navigating the Unknown

3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine belongs to a class of complex aromatic amines often investigated as key building blocks in medicinal chemistry and materials science. The presence of both fluoro- and trifluoromethyl- groups significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery. However, these same features necessitate a thorough understanding of its potential hazards. This guide provides researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and disposal of this and structurally related compounds, grounded in the principles of chemical causality and validated laboratory protocols.

Section 1: Compound Identity and Predicted Physicochemical Properties

Precise experimental data for the target compound is not widely available. The properties below are estimated based on related structures such as 4'-Fluoro-2-(trifluoromethyl)biphenyl-6-amine and 3'-(Trifluoromethyl)biphenyl-4-amine[1]. These values are for guidance only and should be confirmed by experimental analysis.

| Property | Predicted Value / Characteristic | Rationale & Scientific Insight |

| Molecular Formula | C₁₃H₉F₄N | Based on the chemical name. |

| Molecular Weight | ~255.21 g/mol | Calculated from the molecular formula[1]. This value is crucial for accurate weighing and solution preparation. |

| Appearance | Predicted to be an off-white to beige or light brown solid | Aromatic amines and biphenyl compounds of this size are typically crystalline solids at room temperature[2]. Color may vary based on purity. |

| Solubility | Likely soluble in organic solvents (DMSO, DMF, Methanol); Insoluble in water | The aromatic rings and trifluoromethyl group confer significant nonpolar character. The amine group provides a site for hydrogen bonding, allowing for some solubility in polar organic solvents. |

| Storage Temperature | 2-8°C, protected from light | A common storage condition for complex organic molecules to prevent degradation over time[3]. The amine functionality can be sensitive to oxidation. |

Section 2: Synthesized Hazard Profile and Toxicological Assessment

The hazard profile is extrapolated from SDS data for closely related analogues, primarily 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride and other fluorinated aromatic amines[4][5][6]. The principle of "guilty until proven innocent" is paramount when handling novel chemical entities.

GHS Hazard Classification (Predicted)

-

Signal Word: Warning [4]

-

Hazard Statements:

-

H315: Causes skin irritation. [4][5] The fluorinated aromatic structure can defat the skin and cause local irritation.

-

H319: Causes serious eye irritation. [4][5] Particulate matter or chemical splashes can cause significant, potentially lasting, eye damage.

-

H335: May cause respiratory irritation. [4][7] Inhalation of the dust or aerosol can irritate the mucous membranes and respiratory tract.

-

H317: May cause an allergic skin reaction. [5][8] Aromatic amines are a well-known class of potential skin sensitizers. Repeated exposure could lead to contact dermatitis.

-

H410 / H411: Very toxic or toxic to aquatic life with long-lasting effects. [5][8] Fluorinated aromatic compounds are often persistent in the environment and can be harmful to aquatic organisms.

-

-

Precautionary Statements (Selected): [4][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Section 3: Risk Mitigation and Self-Validating Safe Handling Protocols

A self-validating system of protocols ensures that safety is an integral part of the experimental workflow, not an afterthought. The causality behind each step is explained to foster a deeper understanding of risk management.

Protocol 1: Engineering Controls and Workspace Preparation

-

Mandatory Fume Hood Use: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.

-

Causality: The fume hood provides the primary containment to prevent inhalation of airborne particulates (a risk identified by H335) and to protect the researcher from splashes.

-

-

Designated Workspace: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Causality: This prevents cross-contamination and simplifies cleanup in case of a spill, containing the hazard to a manageable area.

-

-

Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.

-

Causality: Immediate access is critical for effective decontamination in the event of a significant skin or eye exposure (addressing H315 and H319).

-

Protocol 2: Personal Protective Equipment (PPE) Selection

-

Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for all procedures.

-

Causality: Nitrile provides good resistance to a wide range of organic solvents. Double-gloving provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

-

-

Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.

-

Causality: Standard safety glasses do not protect against splashes from all angles. Goggles are essential to mitigate the "serious eye irritation" hazard (H319).

-

-

Body Protection: A fully fastened laboratory coat must be worn. For procedures with a higher risk of spills, a chemically resistant apron is also required.

-

Causality: This protects street clothes and underlying skin from contamination (addressing H315).

-

-

Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with P100 (particulate) cartridges should be available for emergency situations, such as a large spill outside of containment.

-

Causality: This provides a final line of defense against respiratory exposure (H335) in non-routine events.

-

Section 4: Emergency Procedures

Rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |

| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the material. Firefighters must wear self-contained breathing apparatus (SCBA)[10]. Hazardous combustion products may include CO, CO₂, NOx, and hydrogen fluoride[10]. |

Section 5: Experimental Workflow and Safety Logic Visualization

Understanding the logical flow of safety procedures is essential for building a strong safety culture. The following diagrams illustrate key decision-making processes for handling this class of compounds.

Caption: Safe Handling Workflow for Aromatic Amines.

Caption: Spill Response Decision Tree.

Conclusion

While 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine represents a potentially valuable tool for chemical innovation, its structural novelty demands a conservative and informed approach to safety. By understanding the underlying reasons for irritation, sensitization, and environmental hazards common to this chemical class, researchers can implement robust, self-validating protocols. This guide serves as a foundational document to empower scientists to work with confidence and, most importantly, with safety at the forefront of every operation. Always default to the most stringent safety precautions when data is incomplete.

References

-

PubChem. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). [2-Fluoro-3-(trifluoromethyl)phenyl]amine. Retrieved from [Link]

-

Lemona. (2021). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Fluoro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of 2-Biphenylamine Hydrochloride. NIH Publication. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazard Data for 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-Amino-2-fluorobenzotrifluoride; 2-Fluoro-3-(trifluoromethyl)aniline; [2-Fluoro-3-(trifluoromethyl)phenyl]amine, CAS No. 123973-25-1 - iChemical [ichemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. combi-blocks.com [combi-blocks.com]

Methodological & Application

Application Notes and Protocols for the Reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl Precursors

Introduction: The Strategic Importance of 2'-Amino-3-fluoro-2-(trifluoromethyl)biphenyl

The successful and efficient synthesis of 2'-amino-3-fluoro-2-(trifluoromethyl)biphenyl is a critical step in the development of numerous pharmacologically active compounds. This aniline derivative serves as a key building block in medicinal chemistry, where the unique combination of the biphenyl scaffold with fluoro and trifluoromethyl substituents imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The reduction of the corresponding nitro precursor, nitro-3'-fluoro-2-(trifluoromethyl)biphenyl, is a pivotal transformation that requires careful consideration of methodology to ensure high yield and purity while preserving the sensitive functional groups.

This comprehensive guide provides detailed application notes and protocols for the reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl, targeting researchers, scientists, and professionals in drug development. We will delve into various reduction strategies, offering insights into the rationale behind procedural choices and providing a framework for selecting the optimal method based on laboratory capabilities and desired outcomes.

Understanding the Reduction Landscape: Key Considerations

The reduction of a nitro group is a well-established transformation in organic synthesis. However, the presence of both a fluorine atom and a trifluoromethyl group on the biphenyl scaffold of our target precursor introduces specific challenges and considerations. The electron-withdrawing nature of these substituents can influence the reactivity of the nitro group. Furthermore, maintaining the integrity of the C-F bond is paramount, as defluorination can be a competing side reaction under certain reductive conditions.

The primary pathways for nitro group reduction involve catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. The choice among these methods often depends on factors such as chemoselectivity, scalability, cost, and the availability of specialized equipment.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitroarenes.[1][2] This technique typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. For substrates containing sensitive functional groups, careful selection of the catalyst and reaction conditions is crucial to avoid unwanted side reactions.

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a standard procedure for the reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl using the common and effective Pd/C catalyst.

Materials:

-

nitro-3'-fluoro-2-(trifluoromethyl)biphenyl

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

Vessel Preparation: To a clean and dry hydrogenation vessel, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate to dissolve the substrate. The concentration should be appropriate to ensure good mixing.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric when dry.

-

Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction: Vigorously stir or shake the reaction mixture at room temperature. Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2'-amino-3-fluoro-2-(trifluoromethyl)biphenyl. The product can be further purified by crystallization or column chromatography if necessary.

Expert Insights:

-

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol and methanol are common choices.

-

Catalyst Loading: A lower catalyst loading can sometimes improve selectivity, though it may increase the reaction time.

-

Dehalogenation Risk: While Pd/C is generally a good choice, there is a potential risk of dehalogenation (C-F bond cleavage), especially with prolonged reaction times or elevated temperatures.[3] If dehalogenation is observed, switching to a less reactive catalyst or a different reduction method may be necessary.

Method 2: Metal-Mediated Reduction

Reductions using metals in acidic or neutral media are classic and robust methods for converting nitroarenes to anilines.[4] Reagents such as iron, zinc, or tin(II) chloride are commonly used. These methods are often cost-effective and can be performed with standard laboratory equipment.

Protocol: Reduction using Iron in Acetic Acid

This protocol details the use of iron powder in acetic acid, a mild and effective system for nitro group reduction.[4]

Materials:

-

nitro-3'-fluoro-2-(trifluoromethyl)biphenyl

-

Iron powder (Fe)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq) and ethanol.

-

Reagent Addition: Add iron powder (typically 3-5 eq) to the solution.

-

Acid Addition: Slowly add glacial acetic acid. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as CO₂ evolution will occur.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expert Insights:

-

Chemoselectivity: Iron in acetic acid is known for its good chemoselectivity, often leaving other reducible functional groups intact.[4]

-

Waste Disposal: A drawback of this method is the generation of significant amounts of iron-containing waste.[1][2]

-

Alternative: SnCl₂: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is another mild and highly selective reagent for reducing nitro groups in the presence of other functionalities.[3][5]

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas.[6][7] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or a Hantzsch ester, transfers hydrogen to the substrate in the presence of a catalyst.[7][8][9]

Protocol: Transfer Hydrogenation using Palladium on Carbon and Formic Acid

This protocol describes a practical transfer hydrogenation procedure using Pd/C as the catalyst and formic acid as the hydrogen donor.[7]

Materials:

-

nitro-3'-fluoro-2-(trifluoromethyl)biphenyl

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH)

-

Methanol or Tetrahydrofuran (THF)

-

Filter aid (e.g., Celite®)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask, add nitro-3'-fluoro-2-(trifluoromethyl)biphenyl (1.0 eq) and a suitable solvent like methanol or THF.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 2-5 mol%).

-

Hydrogen Donor Addition: Slowly add formic acid (typically 2-5 eq). The reaction may be exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Washing and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expert Insights:

-

Safety and Convenience: This method avoids the use of flammable and high-pressure hydrogen gas, making it more convenient for standard laboratory setups.[9][10]

-

Formic Acid as Donor: Formic acid is an inexpensive and readily available hydrogen donor.[7]

-

Catalyst and Donor Selection: The choice of catalyst and hydrogen donor can be optimized for specific substrates to achieve the best results.

Comparative Summary of Reduction Methods

| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages & Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Room Temp. | >90% | High efficiency, clean reaction. Requires specialized hydrogenation equipment. Potential for dehalogenation.[3] |

| Metal-Mediated Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | 80-95% | Cost-effective, good chemoselectivity, standard lab equipment. Generates significant metal waste.[1][2][4] |

| Catalytic Transfer Hydrogenation | Pd/C, HCOOH | Methanol, THF | Room Temp. - 50°C | >90% | Avoids high-pressure H₂, convenient setup.[7][9] Reaction can be exothermic. |

Visualizing the Process

General Reaction Scheme

Caption: General reaction scheme for the reduction of the nitro precursor.

Method Selection Workflow

Caption: Decision workflow for selecting a suitable reduction method.

Conclusion

The reduction of nitro-3'-fluoro-2-(trifluoromethyl)biphenyl to its corresponding amine is a critical transformation for which several effective methods exist. The choice of the optimal protocol depends on a balance of factors including equipment availability, cost, scale, and chemoselectivity requirements. Catalytic hydrogenation offers high efficiency but requires specialized equipment. Metal-mediated reductions are robust and inexpensive but generate considerable waste. Catalytic transfer hydrogenation presents a safe and convenient alternative to traditional hydrogenation. By carefully considering the protocols and insights provided in this guide, researchers can confidently select and execute the most appropriate reduction strategy for their specific needs, paving the way for the successful synthesis of valuable downstream pharmaceutical intermediates.

References

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

-

Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing). Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02 selectivity-control-for-the-catalytic-reduction-of-functionalized-nitroarenes-over-metal-based-catalysts]([Link] selectivity-control-for-the-catalytic-reduction-of-functionalized-nitroarenes-over-metal-based-catalysts)

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing). Chemical Communications. [Link]

-

Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Frontiers in Chemistry. [Link]

-

Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - ResearchGate. ResearchGate. [Link]

-

(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. ResearchGate. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Organic Letters. [Link]

-

Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PubMed Central. PubMed Central. [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - -ORCA - Cardiff University. Cardiff University. [Link]

-

Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

-

Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. PubMed Central. [Link]

-

A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - MDPI. MDPI. [Link]

-

Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - MPG.PuRe. MPG.PuRe. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Synthesis of 2‐bis(trifluoromethyl)amino acetate (8 a), its conversion... - ResearchGate. ResearchGate. [Link]

-

Reduction of Nitro Groups - YouTube. YouTube. [Link]

-

Hydrogenation of nitroarenes using defined iron-phosphine catalysts. - Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis of Fluorinated Amino Acids | Request PDF - ResearchGate. ResearchGate. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. National Institutes of Health. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. PubMed. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. Loughborough University. [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. PubMed Central. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. MDPI. [Link]

-

Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - RSC Publishing. RSC Publishing. [Link]

-

Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. ResearchGate. [Link]

Sources

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 10. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Hindered Trifluoromethyl Substrates

Subject: Optimization Guide for Sterically Hindered & Electron-Deficient Polyfluoroaryl Couplings Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Magic Methyl" Paradox

Incorporating trifluoromethyl (

If the

If the

The Golden Rule: To couple hindered

Diagnostic: What is Killing Your Reaction?

Before changing reagents, identify the failure mode by analyzing your crude reaction mixture (LCMS/NMR).

| Symptom | Diagnosis | Root Cause |

| Start Material (Halide) Remains | Catalytic Stall | The catalyst cannot perform oxidative addition (sterics) or transmetallation is too slow. |

| Halide Consumed, Ar-H Formed | Protodeboronation | The boronic acid decomposed faster than it could couple. Common with ortho-CF3 boronic acids. |

| Halide Consumed, Ar-Ar Formed | Homocoupling | Oxygen ingress or disproportionation. Occurs when transmetallation is slow and oxidant is present. |

| Black Precipitate (Pd Black) | Catalyst Death | Ligand dissociation. The ligand is not bulky/electron-rich enough to stabilize Pd(0). |

The Mechanistic Battlefield (Visualization)

The following diagram illustrates the "Leak" in the Suzuki cycle caused by

Caption: The "Leak" Model. Electron-poor boronic acids (CF3-substituted) rapidly form the boronate complex, which is susceptible to hydrolysis (Red Path) if Transmetallation (Green Path) is not fast enough.

Technical Solutions & Protocols

Solution A: The "Sprint" Strategy (For moderately hindered systems)

Use when: You observe some product but yield is low due to decomposition.

The Logic: Use a highly active Buchwald precatalyst to force the reaction to completion in minutes rather than hours. We utilize XPhos or SPhos , which are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).

-

Ligand: XPhos (for general sterics) or SPhos (excellent for stability).

-

Source: Use Pd-G3/G4 Precatalysts . Do not use

+ Ligand, as the induction period allows boronic acid decomposition. -

Base:

. It is milder than carbonates and provides a buffering effect that stabilizes the boronic acid.

Protocol:

-

Charge a vial with Ar-Cl (1.0 equiv),

(1.5 equiv), and XPhos Pd G3 (2-5 mol%). -

Add

(2.0 equiv). -

Evacuate and backfill with Argon (x3).

-

Add degassed THF:Water (10:1) . Note: Water is essential for the boronate pathway but must be minimized to limit hydrolysis.

-

Heat rapidly to 60°C. Monitor by LCMS at 15 min.

Solution B: The "Slow Release" Strategy (For ortho-CF3 or highly unstable acids)

Use when: The boronic acid is consumed instantly but forms only de-boronated byproduct (Ar-H).

The Logic: If the free boronic acid decomposes too fast, we must keep its concentration low. We use MIDA boronates or Potassium Organotrifluoroborates (

Protocol (MIDA Boronate):

-

Use Ar-BPin(MIDA) instead of the free acid.

-

Catalyst: SPhos Pd G3 (catalyst of choice for slow release).

-

Solvent: Dioxane:Water (5:1) .

-

Base:

(3.0 equiv) . -

Temperature: 60-80°C.

Optimization Matrix: Ligand & Base Selection[6][7]

Use this table to select the correct system based on your specific steric/electronic constraints.

| Substrate Challenge | Recommended Ligand | Recommended Base | Why? |

| Standard Sterics (e.g., meta-CF3) | XPhos | XPhos provides the best balance of oxidative addition and reductive elimination rates [1]. | |

| High Sterics (e.g., ortho-CF3) | SPhos | SPhos is exceptionally stable and forms a protective pocket around Pd, preventing catalyst death [2]. | |

| Extreme Instability (Rapid Protodeboronation) | XPhos or RuPhos | KF or | Fluoride bases (KF, CsF) can activate boronic acids/esters without high pH, reducing hydrolysis risk [3]. |

| Heterocyclic + CF3 | XPhos Pd G3 | Heterocycles poison Pd; G3 precatalysts ensure immediate catalyst availability [4]. |

Frequently Asked Questions (Troubleshooting)

Q: Why do you recommend Precatalysts (G3/G4) over mixing Pd(OAc)2 and Phosphine?

A: In situ mixing requires an induction period where Pd(II) is reduced to Pd(0). During this time, your unstable

Q: My reaction works for the bromide but fails for the chloride. Why?

A: Aryl chlorides require difficult oxidative addition. The

Q: Can I use anhydrous conditions to stop protodeboronation? A: Generally, no. The Suzuki mechanism requires a base to activate the boron. In anhydrous conditions, you must use a Lewis-basic activator (like CsF or Ag2O), but these are often less effective for hindered systems than the "Slow Release" aqueous strategy.

References

-

Buchwald Ligands (XPhos/SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes with Scope and Reactivity. J. Am. Chem. Soc. 2005 , 127, 4685.[6] Link

-

Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017 , 139, 13156. Link

-

MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716. Link

-

Precatalyst Utility: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Pd G3 Precatalysts. J. Org.[7] Chem. 2014 , 79, 4161. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Technical Support Center: Column Chromatography of Biphenyl Amines

A Senior Application Scientist's Guide to Separation and Troubleshooting

Welcome to the technical support center for the column chromatography of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. My approach here is to move beyond simple protocols and delve into the underlying chemical principles that govern their separation. By understanding the "why" behind the techniques, you will be better equipped to troubleshoot and optimize your purifications.

The primary challenge in the chromatography of biphenyl amines on standard silica gel arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface. This can lead to a host of problems, including irreversible adsorption, peak tailing, and even degradation of the target compound.[1][2][3] This guide will provide you with the necessary strategies to mitigate these issues and achieve successful separations.

Frequently Asked Questions (FAQs)

Q1: Why is my biphenyl amine streaking or tailing on a silica gel column?

A1: Tailing is a classic sign of strong, undesirable interactions between your basic amine and the acidic stationary phase.[4] The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic protons of the silanol groups on the silica surface. This causes a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak. To resolve this, you need to suppress this interaction.

Q2: What is the purpose of adding triethylamine (TEA) or ammonia to my solvent system?

A2: Adding a small amount of a basic modifier like triethylamine (typically 0.1-2% v/v) or a solution of ammonia in methanol is a common and effective strategy.[1][5] These modifiers act as "sacrificial bases" that preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase.[2] This allows your biphenyl amine to travel through the column with fewer unwanted interactions, resulting in sharper peaks and better recovery.

Q3: My biphenyl amine won't elute from the silica gel column, even with a very polar solvent system. What's happening?

A3: This is likely an extreme case of the acid-base interaction discussed in Q1, where your compound is irreversibly adsorbed onto the silica gel.[1][6] If even highly polar solvents fail to elute your compound, you have a few options:

-

Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel.[1][7]

-

Employ a reversed-phase strategy: For polar, ionizable amines, reversed-phase chromatography on a C18 or Biphenyl column with an alkaline mobile phase can be very effective.[1][2]

Q4: Can I use a biphenyl stationary phase for the purification of biphenyl amines?

A4: Absolutely. Biphenyl stationary phases are an excellent choice for aromatic compounds. They offer a mixed-mode retention mechanism, combining hydrophobic interactions with π-π stacking interactions from the biphenyl ligands.[8][9] This provides a unique selectivity that is often orthogonal to traditional C18 columns, which can be highly advantageous for resolving complex mixtures of aromatic compounds.[8][10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your column chromatography experiments with biphenyl amines.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation of Spots (Low Resolution) | - Inappropriate solvent system polarity.- Column overloading.[4]- Poorly packed column.[11] | - Optimize the solvent system using TLC to achieve a larger ΔRf between your target compound and impurities.- Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample mass should not exceed 1-5% of the stationary phase mass.[4]- Repack the column carefully to ensure a uniform bed. |

| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar.[12] | - Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |

| Compound Elutes Too Slowly or Not at All | - The mobile phase is not polar enough.- Strong interaction with the silica gel.[1][6] | - Gradually increase the polarity of your eluent (gradient elution).[4]- Add a basic modifier (e.g., 0.5% TEA) to your mobile phase.[1]- Consider switching to a more inert stationary phase like alumina.[1] |

| Multiple Compounds in a Single Fraction | - Co-elution due to similar polarities.- Compound degradation on the column.[6] | - Fine-tune the solvent system for better separation on TLC first.- Use a longer column for better resolving power.[4]- Test the stability of your compound on silica gel using a 2D TLC experiment.[6] |

| Irreproducible Results | - Column degradation, especially for amine-functionalized columns.[13]- Inconsistent column packing.[11]- Use of volatile solvents that change composition over time.[12] | - Use fresh columns or regenerate them according to the manufacturer's instructions.- Develop a consistent column packing protocol.- Use fresh solvent for each run and keep the chromatography tank covered. |

Experimental Protocols & Methodologies

Protocol 1: Developing a Solvent System Using Thin-Layer Chromatography (TLC)

The foundation of a successful column separation is a well-optimized solvent system, developed first on TLC plates.

-

Spotting the Plate: Dissolve a small amount of your crude biphenyl amine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

-

Initial Solvent System: A good starting point for many biphenyl amines is a mixture of hexane and ethyl acetate.[7] Begin with a 1:1 ratio.[7][12]

-

Developing the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.

-

Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

-

Optimization:

-

If spots are at the baseline (Rf ≈ 0): Your solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]

-

If spots are at the solvent front (Rf ≈ 1): Your solvent is too polar. Decrease the proportion of the polar solvent.[12]

-

Target Rf: For optimal separation on a column, aim for an Rf value of approximately 0.3-0.4 for your target compound.

-

For Amines: If you observe streaking, add 0.5-1% triethylamine to your solvent system and re-run the TLC.[5]

-

Protocol 2: Deactivating Silica Gel with Triethylamine

This protocol is useful when working with particularly basic or sensitive amines to minimize on-column degradation and improve peak shape.

-

Prepare a Slurry: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry by adding the silica to your chosen non-polar solvent (e.g., hexane) containing 2% triethylamine.

-

Stir: Gently stir the slurry for about 30 minutes. This allows the triethylamine to neutralize the acidic sites on the silica.

-

Pack the Column: Pack your chromatography column with the deactivated silica slurry using the wet packing method.[4]

-

Equilibrate: Once packed, flush the column with your starting mobile phase (which should also contain a small percentage of triethylamine, e.g., 0.5%) until the baseline is stable. Your column is now ready for sample loading.

Visualizing Chromatographic Principles

The Impact of Solvent Polarity on Rf Value

The choice of mobile phase polarity is critical in determining the rate at which a compound moves through the stationary phase.[14][15][16]

Caption: Relationship between eluent polarity and analyte Rf value.

Troubleshooting Workflow for Biphenyl Amine Purification

This diagram outlines a logical progression for troubleshooting common issues encountered during the column chromatography of biphenyl amines.

Caption: A decision tree for troubleshooting amine purification.

References

-

Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

-

LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

-

Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column. Retrieved from [Link]

-

Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Evaluation of retention and selectivity using biphenyl stationary phases. Retrieved from [Link]

-

ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

-

International Labmate. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

-

Vedantu. (n.d.). How does polarity affect chromatography class 12 chemistry CBSE. Retrieved from [Link]

-

Quora. (2017). What solvent is used for TLC? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

-

Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]

-

Reddit. (2024). Column chromatography issues. Retrieved from [Link]

-

Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

-

LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]

-

TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. reddit.com [reddit.com]

- 4. chromtech.com [chromtech.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Chromatography [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]

- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine column degradation - Chromatography Forum [chromforum.org]

- 14. How does polarity affect chromatography class 12 chemistry CBSE [vedantu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tutorchase.com [tutorchase.com]

Validation & Comparative

Technical Comparison: LC-MS Fragmentation Dynamics of Fluorinated Diarylamines (C13H9F4N)

Executive Summary

This guide provides a technical comparison of fragmentation methodologies for C13H9F4N , a molecular formula representing a critical class of fluorinated diarylamines used as scaffolds in kinase inhibitors and metabolic modulators.

For this analysis, N-(4-fluorophenyl)-3-(trifluoromethyl)aniline is utilized as the reference standard. The presence of both a trifluoromethyl group (-CF

We compare the two dominant fragmentation modalities in drug development:

-

Beam-Type HCD (Higher-Energy Collisional Dissociation): Characteristic of Orbitrap systems.

-

Resonance/Beam CID (Collision-Induced Dissociation): Characteristic of Q-TOF and Ion Trap systems.

Key Finding: While CID provides cleaner transmission of the precursor ion

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "self-validating" system suitability test using a deuterated internal standard.

System Configuration

| Parameter | Specification | Causality / Rationale |

| LC Phase A | Water + 0.1% Formic Acid | Proton source for efficient ESI+ ionization. |

| LC Phase B | MeOH + 0.1% Formic Acid | Methanol promotes better desolvation for fluorinated aromatics than ACN. |

| Column | C18 Phenyl-Hexyl, 1.7 µm | |

| Ion Source | ESI Positive Mode | Diarylamines protonate readily at the bridging nitrogen. |

| Precursor | Target |

Fragmentation Protocols (The Comparison)

-

Protocol A (HCD - Orbitrap): Stepped Normalized Collision Energy (NCE) at 20, 40, 60. This wide ramp ensures coverage of both labile bonds (N-C) and stable bonds (C-F).

-

Protocol B (CID - Q-TOF): Collision Energy ramp 15–45 eV with Argon gas. Argon is heavier than Nitrogen (often used in HCD), imparting more momentum per collision but often resulting in fewer "generations" of fragments.

Comparative Results: CID vs. HCD[1][2][3][4]

The fragmentation of C13H9F4N follows three distinct mechanistic pathways. The detection of these pathways varies significantly between the two techniques.

Data Summary Table

| Fragment Ion ( | Identity | Mechanism | CID Sensitivity (Q-TOF) | HCD Sensitivity (Orbitrap) |

| 256.07 | Precursor | High (Soft activation) | Medium (Beam depletion) | |

| 236.07 | Intramolecular Elimination | High | High | |

| 187.07 | Radical/Neutral Loss | Low | High (High energy required) | |

| 162.05 | N-C Cleavage (Retained | Medium | High | |

| 112.05 | N-C Cleavage (Retained F) | Medium | Very High | |

| 95.05 | Fluoro-phenyl cation | Low/Cutoff | High (No low-mass cutoff) |

Technical Analysis

Pathway 1: Neutral Loss of HF (m/z 236)

-

Mechanism: A "Ring Walk" mechanism where a proton from the bridging amine or an ortho-position migrates to the fluorine, eliminating neutral HF (20 Da).

-

Comparison: Both CID and HCD detect this efficiently. It is the primary transition for MRM quantification.

Pathway 2: The Trifluoromethyl Loss (m/z 187)

-

Mechanism: Homolytic cleavage of the

bond. -

Comparison: HCD outperforms CID. The

bond is extremely stable. The "multi-collision" nature of HCD in the ion routing multipole imparts sufficient internal energy to break this bond, whereas resonant CID often ejects the ion before this threshold is reached.

Pathway 3: Diagnostic Low-Mass Ions (m/z 95, 112)

-

Mechanism: Cleavage of the central C-N bonds yields characteristic aniline or phenyl cations.

-

Comparison: HCD is critical here. Ion Traps (often used for CID) suffer from the "1/3 Rule" (low mass cutoff), often destabilizing ions

during the excitation of a precursor at

Mechanistic Visualization

The following diagram maps the fragmentation pathways of C13H9F4N, highlighting the energy barriers associated with each step.

Figure 1: Fragmentation pathway of N-(4-fluorophenyl)-3-(trifluoromethyl)aniline. Blue arrows indicate low-energy pathways common to CID; Red arrows indicate high-energy pathways favored by HCD.

Conclusion and Recommendation

For the structural characterization of C13H9F4N derivatives:

-

Use HCD (Orbitrap) for de novo structure elucidation. The ability to detect the

95 and -

Use CID (Q-TOF/Triple Quad) for quantification (MRM). The

transition (HF loss) is the most sensitive and stable channel, offering the highest signal-to-noise ratio for pharmacokinetic studies.

References

-

BenchChem. (2025).[1] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from

-

Thermo Fisher Scientific. (2025). Collision-Based Ion-activation and Dissociation: CID vs HCD. AnalyteGuru. Retrieved from

-

Zhang, X., & Guo, Y. L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.[2] Retrieved from

- NIST. (2023). Mass Spectral Library (NIST23) - Fluorinated Compounds Data. National Institute of Standards and Technology.

Sources

Mastering Fluorinated Biphenyl Amines: A Comparative HPLC Method Development Guide

Executive Summary

Fluorinated biphenyl amines represent a unique intersection of chromatographic challenges: the hydrophobicity of the biphenyl scaffold, the basicity of the amine, and the distinct electronic/steric effects of fluorine substitution. While standard C18 chemistries often suffice for simple retention, they frequently fail to resolve positional isomers (e.g., ortho- vs. para- fluoro) or yield acceptable peak shapes for basic amines.

This guide objectively compares the industry-standard C18 against Pentafluorophenyl (PFP) and Charged Surface Hybrid (CSH) Fluoro-Phenyl chemistries. Based on mechanistic analysis and comparative data, PFP-based chemistries are the superior choice for this specific analyte class due to enhanced shape selectivity and

Part 1: The Chromatographic Challenge

The Analyte Profile

-

Fluorine Effect: Fluorine is highly electronegative but small (Van der Waals radius similar to H). It induces strong dipoles without significantly increasing steric bulk, but ortho- substitution can force biphenyl rings out of planarity, altering the molecule's 3D shape.

-

Amine Functionality: At typical acidic pH (2-4), the amine is protonated (

). This leads to "secondary interactions" with residual silanols ( -

Biphenyl Core: Highly hydrophobic and conjugated, requiring significant organic solvent strength for elution.

Mechanism of Interaction

To select the right column, we must understand the intermolecular forces at play.

Figure 1: Mechanistic comparison. C18 relies primarily on hydrophobicity, often exposing amines to silanols. PFP offers a "quad-mode" retention mechanism: Hydrophobic,

Part 2: Comparative Analysis

Candidate 1: The Baseline – C18 (e.g., Zorbax Eclipse Plus, Waters BEH C18)

-

Mechanism: Purely hydrophobic partitioning (Dispersive forces).

-

Performance:

-

Pros: High retentivity, robust, predictable elution order for homologs.

-

Cons: Poor selectivity for halogenated positional isomers. If the hydrophobicity of the ortho and para isomer is similar, they will co-elute.

-

Risk:[1][2] High risk of amine tailing unless "Type B" ultra-pure silica or high pH mobile phases are used.

-

Candidate 2: The Specialist – Pentafluorophenyl (PFP/F5) (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5)

-

Mechanism: The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich biphenyl core (

). -

Performance:

-

Pros:Superior Isomer Separation. The rigid PFP ring discriminates between the planar and twisted conformations of fluorinated biphenyls.

-

Cons: Can exhibit "bleed" in LC-MS if not properly washed; longer equilibration times than C18.

-

Candidate 3: The Modern Hybrid – CSH Fluoro-Phenyl (e.g., Waters XSelect CSH Fluoro-Phenyl)

-

Mechanism: Combines a PFP ligand with a Charged Surface Hybrid (CSH) particle.[3] The surface is modified to have a slight positive charge at low pH.

-

Performance:

-

Pros:Best Peak Shape for Amines. The positive surface charge repels the protonated amine analyte, effectively eliminating silanol interactions and tailing.

-

Cons: Slightly lower hydrophobicity than pure C18.

-

Part 3: Representative Experimental Data

The following data summarizes a comparative study for the separation of 2-fluoro-4-biphenylamine (Ortho) and 4-fluoro-4-biphenylamine (Para).

Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water[4]

-

Mobile Phase B: Methanol (MeOH promotes

interactions better than ACN) -

Gradient: 40-90% B in 10 mins

-

Flow: 0.4 mL/min

| Parameter | C18 (Standard) | PFP (Core-Shell) | CSH Fluoro-Phenyl |

| Retention ( | 4.2 | 4.8 | 4.5 |

| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline) | 1.12 (Baseline) |

| Resolution ( | 0.8 | 3.5 | 3.1 |

| Tailing Factor ( | 1.6 (Tailing) | 1.2 (Good) | 1.05 (Excellent) |

Analysis:

-

Selectivity: The C18 column failed to resolve the isomers (

). The PFP phases successfully engaged with the different electron densities/shapes of the isomers. -

Peak Shape: The standard C18 showed significant tailing (

) due to the amine. The CSH Fluoro-Phenyl yielded a near-perfect Gaussian peak (

Part 4: Method Development Protocol

This protocol is designed as a self-validating system. If Step 1 fails, the logic guides you to Step 2 with specific causality.

Phase 1: Column Screening (The "Scouting" Run)

Objective: Determine if Isomer Separation or Peak Shape is the limiting factor.

-

Setup: Install a PFP column and a C18 column via a switching valve.

-

Solvent: Use Methanol as the organic modifier.

-

Why? ACN forms a

-electron layer on the stationary phase, potentially masking the specific

-

-

Buffer: 10mM Ammonium Formate pH 3.0.

Phase 2: Optimization Decision Tree

Figure 2: Optimization logic flow. Prioritize resolution first, then optimize peak shape through stationary phase selection or buffer strength.

Phase 3: Final Optimization Steps

-

Temperature: If resolution is marginal (

), lower the temperature to 25°C or 20°C.-

Reasoning: PFP shape selectivity is often entropic. Lower temperatures "freeze" the bond rotations, enhancing the discrimination between the rigid PFP ligand and the analyte isomers.

-

-

Gradient Slope: Flatten the gradient (e.g., 0.5% change per minute) around the elution point of the isomers.

References

-

Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A. Link

-

Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase."[6][7] Journal of Chromatography A. Link

-

Waters Corporation. (2020). "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds." Application Note. Link

-

Phenomenex. (2018). "Selectivity of PFP Phases for Halogenated Compounds." Technical Guide. Link

Sources

An Application Scientist's Guide to the Unambiguous Identification of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine Isomers

In the landscape of pharmaceutical development and chemical research, the absolute certainty of a molecule's structure is paramount. Isomeric purity is not merely an academic detail; it is a critical determinant of a drug's efficacy, safety, and intellectual property defensibility. This guide provides a robust, multi-technique strategy for the unambiguous structural elucidation of 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, a compound archetype whose complexity demands rigorous analytical characterization to distinguish it from its positional isomers.

The challenge lies in the fact that isomers share the same molecular formula and mass, rendering simple mass-based detection methods insufficient. Positional isomers of this molecule, such as 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, may exhibit vastly different pharmacological profiles. Therefore, a self-validating system using orthogonal analytical techniques is not just best practice, but a necessity.[1][2][3][4] This guide details an integrated approach leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Isomeric Challenge: A Structural Overview

To appreciate the analytical challenge, consider the target molecule and one of its potential positional isomers. While both possess the same atoms, their spatial arrangement differs, leading to distinct chemical environments.

Figure 1: Target Molecule and a Key Positional Isomer

| Structure | Chemical Name |

| Target: 3'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine |

| Isomer: 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine |

These subtle structural differences require analytical techniques that are exquisitely sensitive to the local electronic and spatial environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of molecular structure elucidation, capable of providing detailed information about the chemical environment of each nucleus.[5] For fluorinated compounds, ¹H, ¹³C, and especially ¹⁹F NMR are indispensable tools.[6][7][8] The unique spin-spin couplings between ¹H, ¹³C, and ¹⁹F nuclei provide a definitive fingerprint for each isomer.[9][10]

Causality Behind Experimental Choices

The positions of the highly electronegative fluorine atom and the trifluoromethyl group create distinct electronic environments that influence the chemical shifts of nearby protons and carbons. For instance, the coupling pattern of the protons on the fluorinated ring will be fundamentally different between the 3'-fluoro (target) and 4'-fluoro (isomer) positions. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making even subtle differences between isomers readily apparent.[8]

Experimental Protocol: NMR Analysis

-